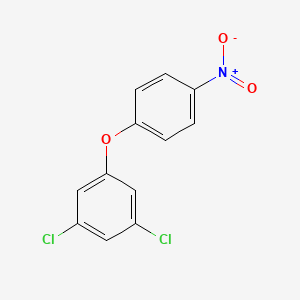

3,5-Dichlorophenyl p-nitrophenyl ether

Overview

Description

“3,5-Dichlorophenyl p-nitrophenyl ether” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as “1,3-dichloro-5-(4-nitrophenoxy)benzene” and "3,5-DICHLOROPHENYL-4-NITROPHENYL ETHER" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H . This indicates the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.09 g/mol . It has a complexity of 280 and a topological polar surface area of 55 Ų . Other properties such as its exact mass and monoisotopic mass are 282.9802985 g/mol .Scientific Research Applications

Environmental Impact and Degradation

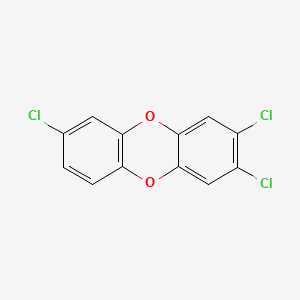

- Dioxin Impurities in Agrochemicals: Studies have identified dioxin impurities, structurally related to 3,5-Dichlorophenyl p-nitrophenyl ether, in certain Japanese agrochemical formulations. The research focused on the profile and quantity of dioxin impurities in these formulations, highlighting the environmental persistence and potential toxicological impacts of such compounds (Masunaga, Takasuga, & Nakanishi, 2001).

Synthetic Applications and Chemical Properties

- Novel Emission Properties of Copper and Nickel Complexes: Research on complexes involving similar ether compounds has shown novel emission properties, indicating potential applications in materials science and photophysics (Kuang, Cuttell, McMillin, Fanwick, & Walton, 2002).

Material Science and Engineering

- Optical and Dielectric Properties of Polyimide Films: The study of fluorinated diamine derivatives, related to the ether groups in this compound, explored their impact on the optical and dielectric properties of polyimide thin films, indicating significant applications in electronics and material engineering (Jang, Shin, Choi, Park, & Han, 2007).

Environmental Chemistry and Toxicology

- Photodegradation of Acifluorfen: Research into the photodegradation of acifluorfen, a diphenyl ether herbicide structurally similar to this compound, reveals several pathways including decarboxylation and dehalogenation, providing insights into environmental degradation processes of such compounds (Vulliet, Emmelin, Scrano, Bufo, Chovelon, Meallier, & Grenier-Loustalot, 2001).

Mechanism of Action

Target of Action

The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.

Mode of Action

Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.

Biochemical Pathways

The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.

Pharmacokinetics

The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .

Result of Action

The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.

properties

IUPAC Name |

1,3-dichloro-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIXOIDCOTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943431 | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21105-77-1 | |

| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.